(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)methanol
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Overview
Description
(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)methanol is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
Benzimidazole derivatives, such as “(1-Ethyl-5-fluorobenzimidazol-2-yl)methanol”, have been found to exhibit diverse biological activities
Biochemical Pathways
Without specific research on “(1-Ethyl-5-fluorobenzimidazol-2-yl)methanol”, it’s difficult to determine the exact biochemical pathways it affects. Benzimidazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)methanol typically involves the reaction of 5-fluoro-1H-benzimidazole with ethyl iodide in the presence of a base, followed by reduction of the resulting intermediate with a suitable reducing agent . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, amines, and substituted derivatives .
Scientific Research Applications
(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)methanol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- (1-methyl-1H-1,3-benzodiazol-2-yl)methanol
- (1-ethyl-5-methyl-1H-1,3-benzodiazol-2-yl)methanol
- (1-ethyl-5-chloro-1H-1,3-benzodiazol-2-yl)methanol
Uniqueness
The uniqueness of (1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-ethyl-5-fluorobenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-5,14H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYVKTJYJJJGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)N=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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